molecular formula C13H18N4O B2606460 N-(1-cyanocycloheptyl)-2-(1H-imidazol-1-yl)acetamide CAS No. 1241221-94-2

N-(1-cyanocycloheptyl)-2-(1H-imidazol-1-yl)acetamide

Cat. No. B2606460
CAS RN: 1241221-94-2
M. Wt: 246.314
InChI Key: QNIBASXLTQNVME-UHFFFAOYSA-N
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Description

N-(1-cyanocycloheptyl)-2-(1H-imidazol-1-yl)acetamide, also known as CCI-779, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It belongs to a class of drugs known as mTOR inhibitors, which work by blocking the activity of the mTOR protein, a key regulator of cell growth and division. In

Mechanism Of Action

N-(1-cyanocycloheptyl)-2-(1H-imidazol-1-yl)acetamide works by inhibiting the activity of the mTOR protein, which is a key regulator of cell growth and division. By blocking mTOR, N-(1-cyanocycloheptyl)-2-(1H-imidazol-1-yl)acetamide prevents cancer cells from dividing and growing, ultimately leading to their death. In addition, N-(1-cyanocycloheptyl)-2-(1H-imidazol-1-yl)acetamide has been shown to induce autophagy, a process by which cells break down and recycle their own components. Autophagy has been implicated in cancer cell survival, and by inducing it, N-(1-cyanocycloheptyl)-2-(1H-imidazol-1-yl)acetamide may further enhance its anti-cancer effects.
Biochemical and Physiological Effects:
N-(1-cyanocycloheptyl)-2-(1H-imidazol-1-yl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer effects, it has been shown to have anti-inflammatory and immunomodulatory effects. N-(1-cyanocycloheptyl)-2-(1H-imidazol-1-yl)acetamide has also been shown to reduce insulin resistance and improve glucose metabolism, making it a potential treatment for diabetes.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(1-cyanocycloheptyl)-2-(1H-imidazol-1-yl)acetamide for lab experiments is its specificity for mTOR. Unlike other mTOR inhibitors, N-(1-cyanocycloheptyl)-2-(1H-imidazol-1-yl)acetamide does not inhibit other kinases, making it a useful tool for studying the role of mTOR in various biological processes. However, N-(1-cyanocycloheptyl)-2-(1H-imidazol-1-yl)acetamide has some limitations as well. It is a relatively large and complex molecule, which can make it difficult to synthesize and purify. In addition, its effects on other cellular pathways, such as autophagy, can complicate its use in lab experiments.

Future Directions

There are several future directions for research on N-(1-cyanocycloheptyl)-2-(1H-imidazol-1-yl)acetamide. One area of interest is its potential use in combination with other cancer treatments, such as immunotherapy. Another area of interest is its use in treating other diseases, such as diabetes and neurodegenerative disorders. Finally, there is ongoing research into the development of new mTOR inhibitors that may be more effective and have fewer side effects than N-(1-cyanocycloheptyl)-2-(1H-imidazol-1-yl)acetamide.

Synthesis Methods

The synthesis of N-(1-cyanocycloheptyl)-2-(1H-imidazol-1-yl)acetamide involves several steps, starting with the reaction of cycloheptanone with malononitrile to form a cyanoenone intermediate. This intermediate is then reacted with 1H-imidazole-1-acetic acid to form N-(1-cyanocycloheptyl)-2-(1H-imidazol-1-yl)acetamide. The final product is obtained after purification and isolation using various chromatographic techniques.

Scientific Research Applications

N-(1-cyanocycloheptyl)-2-(1H-imidazol-1-yl)acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a wide range of cancer types, including breast cancer, renal cell carcinoma, and glioblastoma. In addition, N-(1-cyanocycloheptyl)-2-(1H-imidazol-1-yl)acetamide has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-imidazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c14-10-13(5-3-1-2-4-6-13)16-12(18)9-17-8-7-15-11-17/h7-8,11H,1-6,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIBASXLTQNVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)CN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocycloheptyl)-2-(1H-imidazol-1-yl)acetamide

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